Fmoc-D-Lys(Aloc)-OH

Peptide Synthesis GLP‑1 Analogs Orthogonal Deprotection

Fmoc-D-Lys(Aloc)-OH offers fully orthogonal protection—Fmoc on α-amine, Aloc on ε-amine—for selective, stepwise lysine modification in SPPS. Unlike Boc (TFA-labile, non-selective) or ivDde (hydrazine-requiring, sluggish), Aloc is removed quantitatively with Pd(0)/phenylsilane, fully orthogonal to Fmoc/t-Bu/Boc/Trt. The D-configuration confers proteolytic resistance unavailable with L-lysine analogs. Key applications: MAPs & peptide dendrimers, lactam-bridged cyclic peptides, and site-specific bioconjugates (fluorophores, biotin, drug payloads). ≥98% HPLC ensures batch-to-batch reproducibility for demanding solid-phase synthesis workflows.

Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
CAS No. 214750-75-1
Cat. No. B613325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Aloc)-OH
CAS214750-75-1
SynonymsFmoc-D-Lys(Alloc)-OH; 214750-75-1; N-Fmoc-N'-allyloxycarbonyl-D-lysine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid; AmbotzFAA1329; SCHEMBL178771; N|A-Alloc-N|A-Fmoc-D-lysine; N|A-Fmoc-N|A-Alloc-D-lysine; CTK1A1485; MolPort-008-267-644; CF-012; ZINC15722156; AKOS024258693; AJ-67846; AK151396; FT-0643977
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1
InChIKeyOJBNDXHENJDCBA-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Lys(Aloc)-OH: A Key Orthogonally Protected D‑Lysine Building Block for Solid‑Phase Peptide Synthesis (CAS 214750‑75‑1)


Fmoc‑D‑Lys(Aloc)‑OH (CAS 214750‑75‑1) is a D‑lysine derivative bearing an Fmoc (9‑fluorenylmethoxycarbonyl) group on the α‑amino position and an Aloc (allyloxycarbonyl) group on the ε‑amino side chain . The orthogonal protection scheme—Fmoc removed by mild base (e.g., piperidine) and Aloc removed by palladium‑catalyzed cleavage—enables selective, stepwise modification of the lysine side chain without affecting other Fmoc/t‑Bu‑protected residues [1]. The compound is supplied as a powder with purity typically ≥98% (HPLC) and a molecular weight of 452.5 g·mol⁻¹ (C₂₅H₂₈N₂O₆), meeting the quality standards required for reproducible solid‑phase peptide synthesis (SPPS) .

Why Fmoc‑D‑Lys(Aloc)‑OH Cannot Be Replaced by Standard Fmoc‑Lys(Boc)‑OH or Fmoc‑Lys(ivDde)‑OH in Complex SPPS Workflows


Although Fmoc‑D‑Lys(Boc)‑OH and Fmoc‑D‑Lys(ivDde)‑OH are also orthogonally protected D‑lysine derivatives, they are not interchangeable with Fmoc‑D‑Lys(Aloc)‑OH. The Boc group is cleaved by acid (TFA), which simultaneously removes all other acid‑labile side‑chain protections—making Boc‑protected lysine incompatible with selective on‑resin functionalization when multiple acid‑labile groups are present . The ivDde group is orthogonal to Fmoc/t‑Bu but its removal requires hydrazine, and in difficult sequences ivDde deprotection can be incomplete or extremely sluggish [1]. Fmoc‑D‑Lys(Aloc)‑OH occupies a distinct niche: the Aloc group is fully orthogonal to Fmoc, t‑Bu, Boc, and Trt protections, and is removed quantitatively and rapidly with Pd(0) and phenylsilane in DCM, enabling precise side‑chain manipulation without perturbing other protecting groups [2]. The D‑configuration further confers resistance to proteolytic degradation, a property not provided by L‑lysine analogs [3].

Fmoc‑D‑Lys(Aloc)‑OH Quantitative Differentiation Data for Procurement Decisions


Cost and Deprotection Efficiency of Fmoc‑Lys(Aloc)‑OH vs. Fmoc‑Lys(ivDde)‑OH in GLP‑1 Analog Synthesis

In a comparative study of GLP‑1 analog synthesis, Fmoc‑Lys(Alloc)‑OH was selected over Fmoc‑Lys(ivDde)‑OH because the ivDde derivative is significantly more expensive and requires prolonged deprotection times. Fmoc‑Lys(Alloc)‑OH offered a lower cost per gram while still enabling Aloc removal using Pd(PPh₃)₄/phenylsilane to yield an alkyne‑modified GLP‑1 analog in 9.5–25% yield with ≥96% purity [1]. Although Alloc deprotection involves costly/toxic Pd reagents, the overall cost advantage and reliable kinetics make Fmoc‑Lys(Alloc)‑OH the preferred choice in this application [1].

Peptide Synthesis GLP‑1 Analogs Orthogonal Deprotection

Orthogonal Protection Selectivity of Aloc vs. Boc in Fmoc SPPS

Fmoc‑D‑Lys(Aloc)‑OH enables a true orthogonal deprotection scheme: the Fmoc group is cleaved by 20% piperidine in DMF (base‑labile), while the Aloc group remains intact and is later removed quantitatively using Pd(PPh₃)₄ and phenylsilane in DCM [1]. In contrast, the Boc group in Fmoc‑D‑Lys(Boc)‑OH is acid‑labile and is deprotected with TFA, which simultaneously cleaves t‑Bu esters and Boc groups on other residues—precluding selective side‑chain manipulation in peptides containing multiple acid‑sensitive protections . The Aloc group is compatible with Fmoc/t‑Bu, Boc/Bzl, and Z strategies [2].

Orthogonal Protection Selective Deprotection Side‑Chain Modification

Enantiomeric Integrity and D‑Configuration Stability Advantage Over L‑Lysine Analogs

Fmoc‑D‑Lys(Aloc)‑OH incorporates the D‑enantiomer of lysine, which is known to confer resistance to endogenous proteases. Replacing an L‑lysine residue with D‑lysine in peptide therapeutics (e.g., GLP‑1 analogs like liraglutide) significantly improves in vivo half‑life by blocking proteolytic cleavage sites [1]. The D‑configuration of Fmoc‑D‑Lys(Aloc)‑OH ensures that the resulting peptide retains this enhanced stability, whereas Fmoc‑L‑Lys(Alloc)‑OH would produce peptides susceptible to rapid degradation [2].

D‑Amino Acids Protease Resistance Metabolic Stability

Optimal Research and Industrial Applications for Fmoc‑D‑Lys(Aloc)‑OH


Synthesis of Branched Peptides and Peptide Dendrimers

After Fmoc removal and chain elongation, the Aloc group is selectively deprotected with Pd(PPh₃)₄/phenylsilane to expose the ε‑amino group of D‑lysine. This free amine serves as a branching point for the synthesis of multiple antigenic peptides (MAPs), peptide dendrimers, or multi‑epitope vaccines, enabling the construction of highly branched architectures without cross‑reactivity [1].

On‑Resin Peptide Cyclization via Lactam Bridges

The Aloc‑protected ε‑amino group can be deprotected on‑resin and subsequently coupled to a side‑chain carboxyl group (e.g., from Asp or Glu) to form a lactam bridge. This cyclization strategy, which is fully orthogonal to Fmoc/t‑Bu side‑chain protections, improves peptide conformational stability and biological activity, as demonstrated in TFA‑mediated in situ cyclization protocols [2].

Site‑Specific Conjugation of Fluorescent Labels, Biotin, or Cytotoxic Payloads

The orthogonal Alloc group permits selective unmasking of a single lysine side chain in a fully protected peptide. The resulting free amine can be conjugated to fluorophores (e.g., FAM, Cy5), affinity tags (biotin), or drug payloads via amide bond formation. This approach yields homogeneous, site‑specifically modified peptides for imaging probes, pull‑down assays, or antibody‑drug conjugates [3].

Peptide Therapeutics Requiring Enhanced Proteolytic Stability

Incorporation of D‑lysine via Fmoc‑D‑Lys(Aloc)‑OH confers resistance to trypsin‑like proteases, extending the in vivo half‑life of peptide drug candidates. This is particularly valuable for GLP‑1 receptor agonists, antimicrobial peptides, and other therapeutic peptides where proteolytic degradation limits efficacy [4].

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